molecular formula C9H17NO2 B13216268 3-(3-Hydroxy-2-methylpropyl)piperidin-2-one

3-(3-Hydroxy-2-methylpropyl)piperidin-2-one

Cat. No.: B13216268
M. Wt: 171.24 g/mol
InChI Key: BFRBZQNBKXXWKT-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-2-methylpropyl)piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various bioactive molecules and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-2-methylpropyl)piperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with 3-chloro-2-methylpropanol under basic conditions. The reaction typically uses a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidin-2-one, followed by the addition of 3-chloro-2-methylpropanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-2-methylpropyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed

Scientific Research Applications

3-(3-Hydroxy-2-methylpropyl)piperidin-2-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-2-methylpropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a methylpropyl group, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and potential interactions with biological targets .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(3-hydroxy-2-methylpropyl)piperidin-2-one

InChI

InChI=1S/C9H17NO2/c1-7(6-11)5-8-3-2-4-10-9(8)12/h7-8,11H,2-6H2,1H3,(H,10,12)

InChI Key

BFRBZQNBKXXWKT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCNC1=O)CO

Origin of Product

United States

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